2-Aminopyrazolo[1,5-a][1,3,5]triazin-4(6H)-one
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Overview
Description
2-Aminopyrazolo[1,5-a][1,3,5]triazin-4(6H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science This compound is characterized by its unique fused ring structure, which includes both pyrazole and triazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminopyrazolo[1,5-a][1,3,5]triazin-4(6H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-1H-pyrazole with cyanogen bromide, followed by cyclization in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or acetonitrile at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Aminopyrazolo[1,5-a][1,3,5]triazin-4(6H)-one undergoes a variety of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The keto group can be reduced to form hydroxyl derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides can be used in substitution reactions under basic or acidic conditions.
Major Products
Scientific Research Applications
2-Aminopyrazolo[1,5-a][1,3,5]triazin-4(6H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the development of enzyme inhibitors and receptor modulators.
Industry: It is used in the production of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 2-Aminopyrazolo[1,5-a][1,3,5]triazin-4(6H)-one involves its interaction with specific molecular targets. For instance, it has been identified as a potent inhibitor of Tyrosine Threonine Kinase (TTK), a key enzyme involved in the mitotic spindle assembly checkpoint . The compound binds to the active site of TTK, preventing its activity and thereby inhibiting cell division in cancer cells. This interaction is mediated through hydrogen bonds and hydrophobic interactions, which contribute to its selectivity and potency.
Comparison with Similar Compounds
Similar Compounds
Imidazopyrazine: Another heterocyclic compound with similar structural features but different reactivity.
Imidazopyridazine: Shares the pyrazole ring but has a different fused ring system.
Pyrazolo[3,4-d]pyrimidine: A related compound with a different arrangement of nitrogen atoms in the ring system.
Uniqueness
2-Aminopyrazolo[1,5-a][1,3,5]triazin-4(6H)-one is unique due to its specific ring structure and the presence of both an amino and a keto group, which confer distinct chemical properties and biological activities. Its ability to selectively inhibit TTK sets it apart from other similar compounds, making it a valuable candidate for further research and development in medicinal chemistry .
Properties
CAS No. |
71774-63-5 |
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Molecular Formula |
C5H5N5O |
Molecular Weight |
151.13 g/mol |
IUPAC Name |
2-amino-3H-pyrazolo[1,5-a][1,3,5]triazin-4-one |
InChI |
InChI=1S/C5H5N5O/c6-4-8-3-1-2-7-10(3)5(11)9-4/h1-2H,(H3,6,8,9,11) |
InChI Key |
IZAOWJROWKVCNH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2N=C(NC(=O)N2N=C1)N |
Origin of Product |
United States |
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